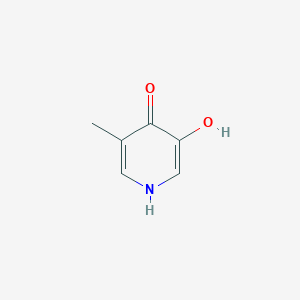

3-Hydroxy-5-methylpyridin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

95264-51-0 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

3-hydroxy-5-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C6H7NO2/c1-4-2-7-3-5(8)6(4)9/h2-3,8H,1H3,(H,7,9) |

InChI Key |

QHVRBJLCNKKJNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC=C(C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways to 3-Hydroxy-4(1H)-pyridinones, Including 3-Hydroxy-5-methylpyridin-4(1H)-one Precursors

Aminolysis Reactions of Pyrones (e.g., Maltol)

A prevalent and straightforward method for synthesizing 2-methyl-3-hydroxypyridin-4-ones involves the reaction of 2-methyl-3-hydroxypyran-4-one, commonly known as maltol (B134687), with a primary amine. researchgate.netnih.gov This reaction, an example of aminolysis, typically requires refluxing maltol with an excess of the chosen amine in an aqueous solution. nih.gov For instance, the reaction of maltol with ethylamine (B1201723) in water under reflux for 24 hours yields 1-ethyl-2-methyl-3-hydroxypyridin-4-one hydrochloride after purification. nih.gov Similarly, using allylamine (B125299) under the same conditions produces 1-allyl-2-methyl-3-hydroxypyridin-4-one. nih.gov

The protection of the 3-hydroxyl group of maltol, for example by benzylation, is often employed, particularly when the aminolysis is conducted under basic conditions. This prevents potential Michael-type side reactions involving the unprotected hydroxyl group. nih.gov Following the reaction with the amine, the protecting group is typically removed under acidic conditions via catalytic hydrogenation to yield the final 3-hydroxypyridin-4-one. nih.gov

Table 1: Examples of 3-Hydroxypyridin-4-ones Synthesized from Maltol

| Amine Reactant | Resulting 3-Hydroxypyridin-4-one | Reference |

| Ethylamine | 1-ethyl-2-methyl-3-hydroxypyridin-4-one hydrochloride | nih.gov |

| Allylamine | 1-allyl-2-methyl-3-hydroxypyridin-4-one | nih.gov |

| Primary Aryl Amines | 1-aryl-3-hydroxypyridin-4-ones | nih.gov |

Multi-step Organic Syntheses from Pyridine (B92270) Derivatives

An alternative strategy for constructing the 3-hydroxy-4(1H)-pyridinone scaffold begins with pre-existing pyridine derivatives. One such method involves the Elbs peroxydisulfate (B1198043) oxidation of 4-pyridone to introduce a hydroxyl group at the 3-position. researchgate.net This reaction proceeds through the formation of a 4-pyridone-3-sulfate intermediate, which is subsequently hydrolyzed to afford 3-hydroxy-4-pyridone. researchgate.net

Another multi-step approach utilizes the reaction of azlactones with enamines of ethyl acetoacetate (B1235776) to produce 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. nih.gov These intermediates can then be converted to the corresponding dihydropyridine (B1217469) derivatives through alkaline hydrolysis. nih.gov Further transformations are necessary to arrive at the final 3-hydroxy-4-pyridinone structure.

The synthesis of 4-amino-5-methylpyridin-2(1H)-one, an intermediate for various pharmaceutical compounds, has been achieved from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. google.com This process involves hydrogenation of the starting material to yield 2-chloro-5-methyl-4-pyridinamine, which is then reacted with potassium hydroxide (B78521) in methanol (B129727) under pressure and elevated temperature to furnish the desired pyridone. google.com

One-Pot and Cyclization Reactions

One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical approach to substituted pyridinones. A common MCR for the synthesis of 3,4-dihydropyridone derivatives involves the reaction of Meldrum's acid, an aldehyde, a β-ketoester (like methyl or ethyl acetoacetate), and ammonium (B1175870) acetate (B1210297). nih.govnih.gov These reactions can be catalyzed by various agents, including SiO2-Pr-SO3H, and are often performed under solvent-free conditions, enhancing their environmental friendliness. nih.govnih.gov The mechanism is thought to proceed through a Knoevenagel condensation, followed by a Michael-type addition and subsequent intramolecular cyclodehydration. nih.gov

Another one-pot strategy involves the oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones. researchgate.net This method, which utilizes a bromination/dehydrobromination sequence, provides a direct route to 2-aryl-6-(trifluoromethyl)-4-pyrones, which can be further modified. researchgate.net

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyridinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgchemrxiv.org For example, the one-pot condensation of Meldrum's acid, an aldehyde, an acetoacetate, and ammonium acetate to form 4-aryl-substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones can be performed efficiently under solvent-free microwave conditions. semanticscholar.org

Microwave-assisted synthesis has also been successfully applied to the reaction of curcumin (B1669340) with primary amines or amine acetates, catalyzed by Montmorillonite K-10, to produce novel 2,3-dihydro-4-pyridinones in reaction times not exceeding 120 seconds. nih.gov This technique has been shown to significantly improve the synthesis of various heterocyclic scaffolds, including dihydropyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-quinolines, often with excellent yields in just a few minutes. nih.gov The rapid and uniform heating provided by microwaves contributes to the enhanced reaction rates and selectivity. chemrxiv.org

Functionalization and Derivatization Approaches

Introduction of Substituents at the Nitrogen (N1) Position

The nitrogen atom at the N1 position of the pyridinone ring is a key site for functionalization, allowing for the modulation of the molecule's physicochemical properties. nih.govnih.gov A common method for introducing substituents at this position is through the reaction of a 3-hydroxy-4-pyrone with a primary amine, as detailed in the aminolysis of pyrones (Section 2.1.1). nih.govresearchgate.net This approach allows for the incorporation of a wide variety of alkyl and aryl groups at the N1 position. nih.govnih.gov

For example, reacting maltol with different primary amines can yield a range of N-substituted 2-methyl-3-hydroxypyridin-4-ones. nih.govnih.gov This strategy has been used to synthesize compounds with varying lipophilicity by introducing different alkyl chains or functional groups onto the nitrogen atom. nih.govnih.gov Furthermore, coupling reactions can be employed to attach more complex moieties, such as fluorophores, to the N1-substituent of a 3-hydroxy-4-pyridinone, creating fluorescent chelators. frontiersin.org

Table 2: Research Findings on N1-Substituted 3-Hydroxypyridin-4-ones

| N1-Substituent | Key Finding | Reference |

| Hydroxyalkyl groups | Orally active in vivo and can be metabolized to carboxyalkyl derivatives. | nih.gov |

| Carboxyalkyl groups | Active in removing iron from the liver, but not clearly superior to Deferiprone (B1670187). | nih.gov |

| 2-Ethyl-1-(2'-hydroxyethyl) | Superior to Deferiprone in an in vivo model and is not metabolized to the corresponding carboxyalkyl derivative. | nih.gov |

| Phenyl group | A series of 1-phenyl-3-hydroxy-4-pyridinone derivatives were reported as multi-target agents. | frontiersin.org |

Modifications at the Hydroxyl (O3) and Methyl (C5) Groups

The inherent reactivity of the hydroxyl and methyl groups on the pyridinone ring allows for a range of chemical modifications. These transformations are crucial for developing derivatives with altered biological activities and physicochemical properties.

One common approach involves the substitution of the 3-hydroxyl group. For instance, the replacement of the 3-oxy fragment with a 3-amino group can be a key factor in the biological effect of the resulting compounds. nih.gov While direct reactions of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with amines can be one pathway, an alternative strategy involves the thermal decomposition of 1,3-disubstituted urea (B33335) derivatives. nih.gov This method has been successfully applied to create 5-spiro-substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which were not accessible through direct amination. nih.gov The process begins with the reaction of the parent 3-hydroxy compound with dialkylcarbodiimides to form 1,3-dialkylurea derivatives, which are then thermally decomposed to yield the desired 3-amino product. nih.gov

Another key modification is the hydroxymethylation at the C5 position. Attempts to directly hydroxymethylate 3-hydroxy-2-methyl-4-(1H)-pyridinones with formaldehyde (B43269) under basic conditions have proven challenging. researchgate.net This is in contrast to the successful hydroxymethylation of kojic acid under similar conditions. researchgate.net For the pyridinone system, an alternative two-step approach involving a Duff-type formylation followed by a mild reduction has been suggested. researchgate.net

The following table summarizes selected derivatization reactions at the O3 and C5 positions:

| Starting Material | Reagent(s) | Position of Modification | Product Type | Reference |

| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Dialkylcarbodiimides, then heat | O3 | 3-amino-1,5-dihydro-2H-pyrrol-2-one | nih.gov |

| 3-hydroxy-2-methyl-4-(1H)-pyridinone | Formaldehyde (unsuccessful) | C5 | - | researchgate.net |

| 3-hydroxy-2-methyl-4-(1H)-pyridinone | Duff formylation reagents, then mild reducing agent (proposed) | C5 | 5-hydroxymethyl derivative | researchgate.net |

Design and Synthesis of Multidentate or Bifunctional Ligand Systems

The core 3-hydroxypyridin-4-one structure is a valuable building block for constructing more complex molecular architectures, such as multidentate or bifunctional ligands. These are designed to interact with multiple targets or to have enhanced binding affinities.

One strategy involves the ring-opening and recyclization of related pyranone systems. For example, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can be treated with various carbon nucleophiles like cyanoacetamide, malononitrile (B47326) dimer, and 1H-benzimidazol-2-ylacetonitrile to afford substituted pyridines and a pyrido[1,2-a]benzimidazole. rsc.org Reactions with aminopyrazoles can also yield pyrazolo[3,4-b]pyridine derivatives. rsc.org

Another approach is the direct construction of polycyclic pyridones from novel building blocks. 3-Hydroxy-3,4-dihydropyrido[2,1-c] nih.govgoogle.comoxazine-1,8-diones, synthesized from the reaction of 5-acyl-4-pyrone-2-carboxylates with 2,2-dimethoxyethylamine, serve as versatile precursors. nih.gov These molecules can undergo ring-opening transformations promoted by ammonium acetate or acetic acid when reacted with binucleophiles. For instance, reaction with o-phenylenediamine (B120857) leads to the formation of polycyclic benzimidazole-fused pyridones. nih.gov

The synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives represents another avenue for creating bifunctional systems. nih.gov These compounds and their hydrazone derivatives have been synthesized and identified using various spectroscopic methods. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for improving the efficiency and yield of synthetic processes leading to this compound and its derivatives.

In the synthesis of 3-hydroxypyridin-4-ones from maltol and a primary amine, the reaction is typically conducted under reflux in an acidic environment with ethanol (B145695) as a co-solvent. nih.gov Modifications to the work-up procedure can significantly impact the final product. For some derivatives, after reflux, the product precipitates from the reaction solution upon cooling and can be collected by filtration. nih.gov For others that remain in solution, an extraction with ethyl acetate followed by column chromatography is necessary for purification. nih.gov

For the synthesis of polycyclic pyridones from 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c] nih.govgoogle.comoxazine-1,8-diones and amines, the use of a catalyst is crucial. While the reaction can proceed without a catalyst, the yield is often low. The addition of acetic acid as a catalyst can improve the yield. nih.gov To further enhance the process, ammonium acetate has been employed as a bifunctional catalyst, leading to good yields under reflux conditions. nih.gov

The direct amination of 4-hydroxy-5-methyl-1H-pyridin-2-one to produce 4-amino-5-methylpyridinone can be achieved by reacting it with ammonia (B1221849) in an autoclave with the addition of an ammonium bromide salt. google.com The reaction temperature is a key parameter, with a range of 150 to 200 °C being effective. google.com

The following table highlights the impact of reaction conditions on yield for a selected reaction:

| Catalyst | Equivalents | Time (h) | Temperature (°C) | Yield of 4a (%) | Reference |

| None | - | 12 | Reflux | - | nih.gov |

| Acetic Acid | 1.2 | 12 | Reflux | 48 | nih.gov |

| Ammonium Acetate | 1.0 | 12 | Reflux | 69 | nih.gov |

Chemical Reactivity and Mechanistic Studies

Reactivity Profile of the Pyridinone Ring System

The pyridinone core, featuring both electron-donating (hydroxyl and methyl groups) and electron-withdrawing (carbonyl) functionalities, engages in a variety of chemical transformations.

Conversely, the pyridinone system can also be susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogen and the carbonyl group. A notable example, drawn from a related compound, is the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia (B1221849) in the presence of ammonium (B1175870) bromide. rsc.org In this process, the hydroxyl group at the 4-position is displaced by an amino group, demonstrating the potential for nucleophilic substitution on the pyridinone core. rsc.org This reaction proceeds at elevated temperature and pressure, highlighting the conditions that may be necessary to overcome the inherent stability of the ring system. rsc.org

| Reaction Type | Reagents and Conditions | Product |

| Nucleophilic Substitution | 4-hydroxy-5-methyl-1H-pyridin-2-one, NH₃, NH₄Br, 170 °C, 90 bar | 4-amino-5-methylpyridinone |

Table 1: Example of Nucleophilic Substitution on a Related Pyridinone Core. rsc.org

The core structure of 3-Hydroxy-5-methylpyridin-4(1H)-one is susceptible to both oxidation and reduction, though specific pathways are contingent on the reagents and reaction conditions employed. The hydroxypyridinone moiety can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents. The oxidation of related hydroxyquinones often involves the formation of more highly oxidized species, and in some cases, can lead to ring-opening reactions. nih.gov For instance, the oxidation of certain hydroxy-1,4-benzoquinones can yield lactone derivatives through oxidative rearrangement. nih.gov

Reduction of the pyridinone ring is also a feasible transformation. Catalytic hydrogenation, for example, can lead to the saturation of the ring, yielding the corresponding piperidine (B6355638) derivative. The activation of the pyridine (B92270) ring, for instance by N-benzylation, can facilitate dearomative functionalization, including reduction and subsequent hydroxymethylation. rsc.org

Tautomerism and Prototropic Equilibria in Solution and Solid State

One of the most significant chemical features of this compound is its existence in a tautomeric equilibrium between the 3-hydroxypyridine (B118123) form and the 4-pyridone form. chemtube3d.com This equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state (solution or solid).

In the gas phase and in nonpolar solvents, the neutral hydroxy form is generally more stable. researchgate.net However, in polar and protic solvents such as water, the equilibrium tends to shift in favor of the zwitterionic pyridone form. researchgate.net This shift is attributed to the stabilization of the charged species by the polar solvent molecules through hydrogen bonding and dipole-dipole interactions. chemtube3d.comresearchgate.net The tautomeric equilibrium between the enol (hydroxypyridine) and the zwitterionic (pyridone) forms of the related 3-hydroxypyridine in aqueous solution is a well-documented phenomenon. researchgate.net

In the solid state, the predominant tautomer is often the one that allows for the most stable crystal lattice, which is frequently the pyridone form due to its ability to form strong intermolecular hydrogen bonds. chemtube3d.comrsc.org X-ray crystallographic studies of related hydroxypyridinones, such as 4-hydroxy-6-methylpyridin-2(1H)-one, confirm the presence of the pyridone tautomer in the solid state, stabilized by a network of hydrogen bonds. nih.gov

| Environment | Predominant Tautomer | Driving Factors |

| Gas Phase/Nonpolar Solvents | 3-Hydroxypyridine (enol) | Inherent stability of the neutral aromatic form. researchgate.net |

| Polar/Protic Solvents | 4-Pyridone (zwitterionic) | Stabilization by solvent polarity and hydrogen bonding. chemtube3d.comresearchgate.net |

| Solid State | 4-Pyridone | Formation of stable intermolecular hydrogen bonding networks. chemtube3d.comnih.govrsc.org |

Table 2: Factors Influencing the Tautomeric Equilibrium of 3-Hydroxypyridin-4(1H)-one.

Intramolecular and Intermolecular Non-Covalent Interactions

The supramolecular chemistry of this compound is largely dictated by non-covalent interactions, which play a crucial role in its crystal packing and interactions with other molecules.

The presence of both hydrogen bond donors (the hydroxyl group and the N-H in the pyridone tautomer) and acceptors (the carbonyl oxygen and the nitrogen atom) allows this compound to form extensive hydrogen bonding networks. In the solid state, these interactions are the primary force driving the formation of the crystal lattice.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

| O—H⋯O | Hydroxyl Group | Carbonyl Oxygen | 2.6 - 2.8 nih.gov |

| N—H⋯O | Ring Nitrogen (protonated) | Carbonyl Oxygen | 2.8 - 3.0 nih.gov |

| O—H⋯N | Hydroxyl Group | Ring Nitrogen | 2.7 - 2.9 nih.gov |

Table 3: Potential Hydrogen Bonding Interactions in this compound based on related structures.

The crystal structure of (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate, for instance, is further stabilized by π–π stacking interactions with a centroid–centroid distance of 3.7730 (12) Å. nih.gov The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and well-defined supramolecular architectures. nih.gov The combination of these non-covalent forces allows for the self-assembly of molecules into ordered structures, a fundamental principle in supramolecular chemistry. nih.gov

| Interaction Type | Description | Significance |

| Hydrogen Bonding | Directional interaction between H-bond donors and acceptors. | Primary driving force for crystal packing and molecular recognition. nih.gov |

| π-π Stacking | Attraction between aromatic rings. | Contributes to the stability of the crystal lattice and influences electronic properties. nih.gov |

| Supramolecular Assembly | Spontaneous organization of molecules into ordered structures. | Governs the formation of the solid-state architecture and material properties. nih.gov |

Table 4: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound.

Coordination Chemistry of 3 Hydroxy 5 Methylpyridin 4 1h One and Its Derivatives

Principles of Ligand Design for Metal Chelation

The design of effective metal chelators based on the 3-hydroxy-4-pyridinone framework is a strategic process aimed at optimizing their binding affinity, selectivity, and physicochemical properties for specific applications. Key to this is the inherent ability of the 3-hydroxy and 4-keto groups to form a stable five-membered chelate ring with a metal ion.

Bidentate Coordination Modes and Chelating Efficiency

The fundamental building block for metal chelation in this class of compounds is the bidentate coordination offered by the deprotonated 3-hydroxyl and 4-carbonyl oxygen atoms. This arrangement forms a stable five-membered ring with the metal ion. The efficiency of this chelation is influenced by several factors, including the pKa of the ligand and the nature of the substituents on the pyridinone ring. For instance, derivatives of 3-hydroxy-4-pyridinone are recognized as excellent candidates for developing orally active iron chelators due to their advantageous molecular features for effective iron chelation in biological systems. biosynth.com The stability of the resulting metal complexes often follows the Irving-Williams series, with a general trend of Cu(II) > Ni(II) > Co(II) > Zn(II). For 3-hydroxy-1-methylpyridin-4(1H)-one, the stability constants for its complexes with copper, zinc, and nickel follow the order of Cu > Zn > Ni. biosynth.com

Development of Multidentate Ligands (e.g., Hexadentate Scaffolds)

While bidentate 3,4-HPOs are effective, the development of multidentate ligands, particularly hexadentate scaffolds, significantly enhances the chelating efficiency and stability of the resulting metal complexes. nist.gov This is due to the chelate effect, where the formation of multiple chelate rings with a single ligand molecule leads to a large increase in thermodynamic stability.

These hexadentate ligands are typically constructed by attaching three bidentate 3-hydroxy-4-pyridinone units to a central scaffold, often a tripodal amine. thegoodscentscompany.com This design creates a pre-organized structure that can encapsulate a metal ion, such as Fe(III), in an octahedral coordination geometry. The synthesis of these complex molecules is a multi-step process that often involves the protection of the hydroxyl group of the pyridinone precursor, reaction with a suitable linker, and subsequent deprotection. nist.gov Research has demonstrated that hexadentate 3,4-HPO ligands exhibit exceptionally high affinity for iron(III). For example, a novel hexadentate chelator based on a tetrahedral structure showed a logarithmic stability constant (log β) of 34.4 for its iron(III) complex, indicating a very strong binding affinity. nih.gov

Comprehensive Studies of Metal Ion Complexation

The versatile nature of 3-Hydroxy-5-methylpyridin-4(1H)-one and its derivatives has led to extensive investigation into their complexation behavior with a wide array of metal ions.

Complex Formation with Transition Metals (e.g., Fe(III), Cu(II), Zn(II), Co(II), Ni(II), Pt(II), Au(III), V(V))

The interaction of 3,4-HPO ligands with transition metals is of significant interest due to the biological roles of these metals and the potential therapeutic applications of their complexes.

Iron(III): The chelation of Fe(III) by 3,4-HPOs is the most extensively studied area, driven by the need for effective treatments for iron overload conditions. These ligands form highly stable 3:1 (ligand:metal) complexes with Fe(III). The resulting complexes are typically neutral and can be reddish in color. The high affinity of hexadentate 3,4-HPO ligands for Fe(III) makes them particularly promising as iron-scavenging agents. thegoodscentscompany.comnih.gov

Copper(II): 3-Hydroxy-4-pyridinone derivatives readily form stable complexes with Cu(II). Studies have shown that the coordination can involve different stoichiometries depending on the specific ligand and reaction conditions. researchgate.net The stability of Cu(II) complexes with 3-hydroxy-1-methylpyridin-4(1H)-one is noted to be high. biosynth.com

Zinc(II), Cobalt(II), and Nickel(II): These divalent metal ions also form complexes with 3,4-HPO ligands. While the stability of these complexes is generally lower than that of the corresponding Cu(II) complexes, they are still significant. biosynth.com For instance, 3-hydroxy-1-methylpyridin-4(1H)-one forms complexes with Zn(II) and Ni(II). biosynth.com The interaction with Co(II) has also been noted in the context of creating catalytically active complexes.

Platinum(II) and Gold(III): Information on the complexation of this compound with Pt(II) and Au(III) is limited in the public domain. However, related pyridine-containing ligands have been explored for their potential in developing platinum-based anticancer agents.

Vanadium(V): The complexation of vanadium with 3-hydroxy-4-pyridinone derivatives has been investigated, particularly in the context of developing potential insulin-mimetic compounds. Spectrophotometric studies have shown the formation of V(V) complexes with derivatives of 3-hydroxy-2-methyl-4-pyridinone.

Complexation with Main Group and Lanthanide Ions (e.g., Al(III), Ca(II), Mg(II))

The chelating properties of 3,4-HPOs extend beyond transition metals to include main group and lanthanide ions.

Aluminum(III): The complexation of Al(III) by 3,4-HPO ligands has been studied, often in parallel with Fe(III) due to the similar charge and ionic radius of these two metal ions. The ligands show a high affinity for Al(III), forming stable complexes.

Calcium(II) and Magnesium(II): There is limited specific information available in the public domain regarding the complexation of this compound with Ca(II) and Mg(II). Generally, the affinity of 3,4-HPO ligands for alkaline earth metals is expected to be significantly lower than for trivalent and most divalent transition metal ions.

Lanthanide Ions: The complexation of lanthanide ions by 3-hydroxy-4-pyridinone derivatives has been explored, with potential applications in areas such as medical imaging. Studies have shown that these ligands can sensitize the luminescence of lanthanide ions like Yb(III) and Nd(III) in aqueous solutions, forming highly stable complexes. nih.gov

Determination of Complex Stoichiometry and Stability Constants

The stoichiometry and stability constants of metal complexes with 3-hydroxy-4-pyridinone derivatives are crucial parameters for understanding their behavior in solution and predicting their efficacy for specific applications. These are typically determined using techniques such as potentiometric titrations, spectrophotometry, and nuclear magnetic resonance (NMR).

The stoichiometry of the complexes is often found to be 1:1, 2:1, and 3:1 (ligand:metal) for bidentate ligands with trivalent metal ions like Fe(III) and Al(III). For hexadentate ligands, a 1:1 complex is typically formed.

The stability of these complexes is quantified by the stability constant (log β), with higher values indicating a more stable complex.

Table 1: Stability Constants (log β) for Metal Complexes with 3-Hydroxy-4-pyridinone Derivatives

| Ligand | Metal Ion | Stoichiometry (L:M) | log β | Reference |

|---|---|---|---|---|

| Hexadentate 3,4-HPO | Fe(III) | 1:1 | 34.4 | nih.gov |

| Bifunctional bidentate 3,4-HP | Fe(III) | 3:1 | Varies (e.g., pFe > 20) | researchgate.net |

| Bifunctional bidentate 3,4-HP | Cu(II) | 2:1 | Varies | researchgate.net |

| 3-Hydroxy-1-methylpyridin-4(1H)-one | Cu(II) | N/A | Higher than Zn(II) and Ni(II) | biosynth.com |

| 3-Hydroxy-1-methylpyridin-4(1H)-one | Zn(II) | N/A | Higher than Ni(II) | biosynth.com |

| 3-Hydroxy-1-methylpyridin-4(1H)-one | Ni(II) | N/A | Lower than Cu(II) and Zn(II) | biosynth.com |

| Tetradentate Me-3,2-HOPO | Yb(III) | 1:1 | pYb ~18.8-21.9 | nih.gov |

pH Dependence of Metal-Ligand Complex Formation

The formation and stability of metal complexes with this compound and its derivatives are significantly influenced by the pH of the solution. This dependence arises from the protonation state of the ligand, which dictates its ability to coordinate with a metal ion. The ligand typically possesses a hydroxyl group and a carbonyl group that are involved in chelation. The acidity of the hydroxyl proton means that at low pH, the ligand is protonated and less available to bind with metal ions. As the pH increases, the ligand deprotonates, enhancing its chelating ability.

Potentiometric titrations are a common method to study this pH-dependent complex formation. jocpr.comchemijournal.com By titrating a solution containing the ligand and a metal ion with a standard base, the formation of complexes can be monitored as a function of pH. jocpr.comchemijournal.com The titration curves for the metal-ligand system will deviate from the curve of the free ligand at the pH where complexation begins. jocpr.comresearchgate.net For instance, in studies involving various metal ions, the commencement of complex formation is observed by a departure of the (Acid + Ligand + Metal) curve from the (Acid + Ligand) curve at specific pH values, often accompanied by a color change. jocpr.com

The stability of the formed complexes, quantified by stability constants (log K), is also pH-dependent. Generally, the stability of these complexes increases with pH up to a certain point, after which the hydrolysis of the metal ion can occur, leading to the formation of hydroxo complexes or precipitation. researchgate.net The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, is often observed to be valid for these pyridinone ligands, indicating that the stability is influenced by the properties of the central metal ion. jocpr.comijfmr.com

The proton-ligand stability constant (pKₐ), which corresponds to the deprotonation of the hydroxyl group, is a crucial parameter. The pKₐ value determines the pH range in which the ligand is in its active, deprotonated form. For example, the deviation of the ligand curve from the free acid curve in potentiometric titrations indicates the pH at which the hydroxyl group starts to dissociate. jocpr.com

Structural Elucidation of Metal Complexes

Single Crystal X-ray Diffraction Analysis of Coordination Compounds

For instance, the molecular structure of a protonated 3-hydroxy-4-pyridinone derivative was confirmed by single crystal X-ray diffraction, revealing its triclinic crystal system and specific unit cell parameters. researchgate.net Similarly, studies on complexes of related 3-hydroxy-2-methyl-4(1H)-pyridinones have detailed their crystal structures, such as monoclinic and orthorhombic systems, and have highlighted the importance of resonance forms in their structures. researchgate.netresearchgate.net

SCXRD analyses have revealed that these ligands typically act as bidentate chelators, coordinating to the metal ion through the deprotonated hydroxyl oxygen and the carbonyl oxygen. This often leads to the formation of five-membered chelate rings. researchgate.net The resulting complexes can adopt various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the complex. The data obtained from SCXRD is crucial for understanding the structure-activity relationships of these compounds.

Below is a table summarizing crystallographic data for a related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, which provides an example of the type of information obtained from SCXRD studies.

| Crystal Data for 4-Hydroxy-6-methylpyridin-2(1H)-one | |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7082 (5) |

| b (Å) | 12.2988 (8) |

| c (Å) | 10.0418 (7) |

| β (°) | 91.303 (7) |

| Volume (ų) | 581.32 (8) |

| Z | 4 |

| Data from reference nih.gov |

Analysis of Geometrical and Electronic Structures within Coordination Spheres

The coordination sphere of a metal complex refers to the central metal ion and the ligands directly bonded to it. The geometry and electronic structure of this sphere are fundamental to the complex's properties. For complexes of this compound and its derivatives, the coordination geometry is determined by the coordination number of the metal ion and the nature of the ligand. wikipedia.orglibretexts.org

Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org For example, a six-coordinate metal ion will typically adopt an octahedral geometry, while a four-coordinate metal ion can be either tetrahedral or square planar. libretexts.org Theoretical studies using methods like Density Functional Theory (DFT) can provide insights into the electronic structure and relative stabilities of different coordination geometries. mdpi.com These calculations can help elucidate the nature of the metal-ligand bonding and the distribution of electron density within the complex.

The electronic structure, particularly the arrangement of d-electrons in transition metal complexes, influences their magnetic properties, color, and reactivity. Crystal Field Theory and Ligand Field Theory are theoretical frameworks used to describe the splitting of the metal d-orbitals by the ligand field, which helps to explain the observed electronic spectra and magnetic moments. wikipedia.org The coordination geometry plays a crucial role in determining the pattern of this d-orbital splitting. For instance, octahedral and tetrahedral geometries result in different splitting patterns, leading to distinct electronic properties. libretexts.org

Advanced Spectroscopic Characterization Methodologies for Complexes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Coordination Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound complexes in solution. ¹H and ¹³C NMR are particularly useful for confirming the coordination of the ligand to the metal ion. researchgate.netresearchgate.netresearchgate.netchemicalbook.comnih.govmdpi.com

Upon complexation, the chemical shifts of the ligand's protons and carbons in the vicinity of the coordination site are altered. For instance, a characteristic upfield shift in the ¹H NMR spectrum for the sp² CH peak alpha to the nitrogen in the pyridinone ring is observed upon substitution, which can be further affected by metal coordination. researchgate.net The changes in chemical shifts provide information about the binding site and the electronic environment around the metal center.

For paramagnetic complexes, the presence of an unpaired electron on the metal ion can lead to significant broadening and shifting of the NMR signals, making the spectra more complex to interpret. However, this paramagnetism can also be exploited. For example, ¹³C NMR relaxation studies of a gadolinium(III) complex with a hydroxypyridinone ligand showed that carbon atoms bearing donor atoms for Gd(III) undergo significantly greater relaxation, which can be used to identify the metal binding sites. nih.gov

Below is a table showing ¹H NMR spectral data for 3-hydroxy-6-methylpyridine, a related compound, which illustrates the type of information obtained from NMR spectroscopy.

| ¹H NMR Data for 3-Hydroxy-6-methylpyridine | |

| Proton | Chemical Shift (ppm) |

| H(D) | 8.8 |

| H(A) | 8.23 |

| H(B) | 7.28 |

| H(C) | 7.15 |

| H(E) | 2.50 |

| Data from reference chemicalbook.com |

Elucidation using Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of metal complexes of this compound. researchgate.netresearchgate.netnih.govmdpi.com

Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecules. The coordination of the pyridinone ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the C=O (carbonyl) and C-O (from the hydroxyl group) stretching bands. researchgate.net The ν(C=O) band in the free ligand usually appears at a higher frequency than in the metal complex. This shift to lower frequency upon coordination indicates a weakening of the C=O bond due to the donation of electron density to the metal ion. Similarly, changes in the O-H stretching frequency can indicate the deprotonation of the hydroxyl group upon complexation.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the complex. The spectra of these complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and, for transition metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination geometry. researchgate.netchemistryjournal.net For example, the formation of a complex is often accompanied by the appearance of new absorption bands or shifts in the existing ligand bands. chemistryjournal.net The UV-Vis spectra can be used to study complex formation, determine the stoichiometry of the complex, and investigate its stability. researchgate.netrsc.org

The table below presents UV-Visible spectral data for metal complexes of a related ligand, 8-Hydroxyquinoline, demonstrating the type of information obtained.

Mass Spectrometry (MS) for Complex Identification and Characterization

Mass spectrometry (MS) is a crucial analytical technique for the identification and characterization of metal complexes of this compound and its derivatives. Soft ionization techniques, particularly Electrospray Ionization (ESI), are widely employed because they can transfer intact complex ions from solution to the gas phase, providing valuable information about the stoichiometry and composition of the complexes. researchgate.net

In ESI-MS studies, metal-pyridinone complexes are typically observed as singly charged species. nih.gov The formation of these ions often involves the attachment of counterions to maintain a net charge of +1. nih.gov For instance, complexes of transition metals like cobalt, nickel, copper, and cadmium with pyridine-containing ligands have been identified with general formulas such as [L + M + X]⁺, [L + H + M + X₂]⁺, and [L + M₂ + X₃]⁺, where L is the ligand, M is the metal ion, and X is the counterion. nih.gov High-resolution mass spectrometry (HRMS) can confirm the formation of specific metal-ligand stoichiometries, such as 1:1 complexes between Th(IV) or Zr(IV) and multidentate hydroxypyridinone ligands. acs.orgnih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the fragmentation pathways of these complexes. nih.gov Collision-induced dissociation (CID) experiments can reveal information about the stability and structure of the complexes. The fragmentation patterns are often dependent on the nature of the metal ion. nih.gov For example, in some copper and nickel complexes, the elimination of a second counterion occurs with a proton, while in cobalt complexes, it involves the loss of a proton and a hydrogen atom. nih.gov The study of fragmentation can also help to understand redox processes that may occur within the complex. For instance, the observation of singly charged metal adduct ions like [M(PTO)₂]⁺• (where PTO is pyrithione) from doubly charged precursors suggests a change in the oxidation state of either the metal or the ligand. nih.gov

The isotopic distribution patterns observed in the mass spectra are also highly informative, aiding in the confirmation of the elemental composition of the complexes. acs.orgthermofisher.com The high accuracy of mass measurements in techniques like Orbitrap MS allows for the confident identification of metal complexes with low ppm errors. thermofisher.com

It is important to note that the species observed in the gas phase by ESI-MS may not always directly reflect the exact speciation in solution due to the complexities of the electrospray process. researchgate.net However, ESI-MS remains an indispensable tool for characterizing the fundamental composition and connectivity of metal-pyridinone complexes. researchgate.netmdpi.com

Table 1: Examples of Metal-Pyridinone Complex Ions Identified by Mass Spectrometry

| Complex Ion | Metal Ion (M) | Ligand (L) | Observed m/z | Technique | Reference |

| [L + M + X]⁺ | Co, Ni, Cu, Cd | Pyridine-piperazine ligand | Varies | ESI-MS | nih.gov |

| [L + H + M + X₂]⁺ | Co, Ni, Cu, Cd | Pyridine-piperazine ligand | Varies | ESI-MS | nih.gov |

| [L + M₂ + X₃]⁺ | Co, Ni, Cu, Cd | Pyridine-piperazine ligand | Varies | ESI-MS | nih.gov |

| [Th(IV)-L₁] | Th(IV) | Octadentate Me-3,2-HOPO derivative | 1284.5 | HRMS | acs.org |

| [Zr(IV)-L₁] | Zr(IV) | Octadentate Me-3,2-HOPO derivative | 1142.3 | HRMS | acs.org |

| [M(PTO)₂]⁺• | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Pyrithione (PTOH) | Varies | ESI-Q-TOF MS | nih.gov |

Electron Spin Resonance (ESR) and Magnetic Moment Measurements for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. wikipedia.org This makes it an invaluable tool for characterizing paramagnetic complexes of this compound and its derivatives, particularly those involving transition metal ions. wikipedia.orgslideshare.net ESR spectroscopy provides detailed information about the electronic structure, local environment of the metal ion, and the nature of the metal-ligand bonding. bhu.ac.innih.gov

The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants. wikipedia.org The g-factor gives insight into the electronic structure of the paramagnetic center. wikipedia.org For transition metal complexes, g-values can deviate significantly from the free electron g-value (ge ≈ 2.0023), and this deviation provides information about the extent of spin-orbit coupling and the nature of the orbitals involved in the complex. bhu.ac.in

Hyperfine coupling, which arises from the interaction of the unpaired electron spin with the nuclear spins of the metal ion and ligand donor atoms, provides further structural details. wikipedia.org For instance, in copper(II) complexes with hydroxypyridinone ligands, well-resolved lines in the ESR spectrum can be attributed to the interaction of the unpaired electron with the copper nuclear spin and with the ¹⁴N donor nuclei of the ligand. researchgate.net

The appearance of the ESR spectrum is influenced by several factors, including the geometry of the complex, the number of d electrons in the metal ion, and crystal field effects. slideshare.net For example, the ESR spectra of copper(II) complexes can provide information to calculate molecular orbital coefficients, which describe the degree of covalency in the metal-ligand bonds.

Magnetic moment measurements complement ESR data by providing information about the total number of unpaired electrons in a paramagnetic complex. The effective magnetic moment (µ_eff) can be determined from magnetic susceptibility measurements. These measurements are crucial for determining the spin state of the metal ion in the complex. For example, measurements can distinguish between high-spin and low-spin configurations in octahedral complexes or identify the presence of multiple unpaired electrons in complexes of metals like manganese. researchgate.netresearchgate.net

Table 2: Representative ESR and Magnetic Moment Data for Paramagnetic Metal Complexes

| Metal Complex System | Technique | Key Findings | Reference |

| Cu(II) with 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | ESR | Well-resolved lines from interaction with Cu nuclear spin and ¹⁴N donor nuclei. | researchgate.net |

| Cu(II) with N-hydroxyiminodiacetic and N-hydroxy-α,α-iminodipropionic acids | ESR | Determination of spin Hamiltonian parameters and molecular orbital coefficients. | |

| Mn(II) with pyridine (B92270) and 4-pyrrolidinopyridine | Magnetic Moment | Characterization of mono-ligand complexes. | researchgate.netresearchgate.net |

| Eu(II) isotopes | Paramagnetic Resonance | Determination of nuclear spins and magnetic moment ratios. | aps.org |

Molar Conductivity and Thermogravimetric Analysis (TGA) in Complex Characterization

Molar conductivity and thermogravimetric analysis (TGA) are two important techniques used to provide further characterization of metal complexes with this compound and its derivatives.

Molar Conductivity measurements are used to determine the electrolytic nature of the complexes in solution. By measuring the molar conductivity of a solution of the complex, it is possible to infer whether the complex is an electrolyte or a non-electrolyte. This information helps in understanding the charge of the complex and whether any of the ligands or counter-ions are displaced in solution.

Thermogravimetric Analysis (TGA) provides information about the thermal stability of the complexes and their decomposition patterns. researchgate.netmdpi.com In a TGA experiment, the mass of a sample is measured as a function of temperature as it is heated in a controlled atmosphere. researchgate.net The resulting TGA curve shows mass loss at different temperatures, which can be correlated with the loss of specific components of the complex, such as solvent molecules (hydrated or coordinated water), ligands, or counter-ions. mdpi.comresearchgate.net

By analyzing the percentage of mass loss at each decomposition step, it is possible to confirm the stoichiometry of the complex, including the number of solvent molecules and ligands associated with the metal center. researchgate.netscirp.org Differential Thermal Analysis (DTA), often performed simultaneously with TGA, can provide additional information about whether the decomposition processes are endothermic or exothermic. mdpi.comscirp.org

Table 3: Illustrative TGA Decomposition Stages for Metal Complexes

| Temperature Range (°C) | Decomposition Event | Information Gained |

| 70-155 | Loss of hydrated and coordinated water molecules | Presence and nature of solvent molecules in the complex. mdpi.comresearchgate.net |

| 155-440 | Decomposition and loss of organic ligand | Thermal stability of the ligand and its coordination to the metal. mdpi.comresearchgate.net |

| > 440 | Formation of metal oxide or metal residue | Confirmation of the metal content and final decomposition product. mdpi.comcore.ac.uk |

Investigations into the Thermodynamics and Kinetics of Complex Formation

The study of the thermodynamics and kinetics of complex formation between metal ions and this compound and its derivatives is essential for understanding their stability, selectivity, and mechanism of action.

Thermodynamic investigations focus on the stability of the metal complexes, which is quantified by the stability constant (or formation constant, β). A higher stability constant indicates a more stable complex. Potentiometric titrations are a common method used to determine the pKa values of the ligands and the stability constants of the resulting metal complexes. nih.gov For instance, studies have shown that multidentate hydroxypyridinone ligands exhibit extremely high affinity and selectivity for certain metal ions, such as Th(IV), over other endogenous metals like Fe(III). nih.gov This is reflected in the significantly different log β values for the respective complexes. For example, the log β₁₁₀ value for the [ThL]⁻ complex was determined to be 41.7 ± 0.3, while for [Fe(III)L]²⁻ it was 26.9 ± 0.3, indicating a much higher stability for the thorium complex. nih.gov Such high stability often necessitates the use of competition titrations to accurately measure the formation constants. acs.org

Kinetic studies examine the rates at which these complexation reactions occur. This is particularly important for applications where rapid complex formation is required. Kinetic experiments can demonstrate how quickly a ligand can bind to a metal ion under specific conditions, such as at room temperature. For example, kinetic studies have shown that the labeling of a bioconjugated hydroxypyridinone ligand with Th(IV) can be completed within one hour at room temperature, which is a crucial finding for its potential use in targeted alpha therapy. acs.orgnih.gov

The electrochemical properties of the metal complexes can also be linked to their thermodynamic stability. For instance, a trend has been observed where the thermodynamic stability of iron(III) pyridinophane complexes parallels their electrochemical behavior. nih.gov

Understanding both the thermodynamic and kinetic aspects of complex formation is critical for the design of new chelating agents with specific properties, such as high metal ion affinity and selectivity, and appropriate formation rates for their intended applications.

Redox Chemistry of Metal-Pyridinone Complexes

The redox chemistry of metal complexes with this compound and its derivatives is a significant area of study, as the redox properties of the metal center can be modulated by the pyridinone ligand. Techniques like cyclic voltammetry and square wave voltammetry are employed to investigate the electrochemical behavior of these complexes. scielo.org.co

Studies on various pyridine-based metal complexes have shown that the functionalization of the pyridine ring can be used to tune the electrochemical properties of the metal center. nih.gov For example, in a series of iron(III) pyridinophane complexes, the introduction of different functional groups on the pyridine ring resulted in a range of iron(III/II) redox potentials, from -470 mV to -360 mV. nih.gov This demonstrates that the electronic properties of the ligand have a direct impact on the reduction potential of the coordinated metal ion. nih.gov

The redox processes observed in these complexes can be either reversible or irreversible. For instance, copper(II) complexes with certain pyridinone-type ligands exhibit a quasi-reversible Cu(II)/Cu(III) oxidation, while the Cu(II)/Cu(I) reduction is often irreversible. researchgate.net The redox activity may not be limited to the metal center; the ligand itself can also be redox-active. In some cases, the observed electrochemical processes are attributed to the organic ligand framework rather than the metal ion. scielo.org.co

The rich redox chemistry of metal-pyridinone complexes opens up possibilities for their application in various fields, including catalysis and the development of electroactive materials. nih.gov Understanding and controlling the redox properties through ligand design is a key aspect of the ongoing research in this area. nih.gov

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of 3-Hydroxy-5-methylpyridin-4(1H)-one. These methods are used to determine the molecule's electronic structure, predict its spectroscopic characteristics, and quantify its reactivity.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its chemical behavior. DFT calculations can elucidate the distribution of electrons within this compound and identify the key molecular orbitals involved in chemical reactions. A critical aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For instance, in studies of similar heterocyclic compounds, a smaller energy gap was correlated with higher reactivity. The spatial distribution of the HOMO and LUMO in this compound would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of this compound. By calculating the theoretical vibrational frequencies, it is possible to simulate the infrared (IR) spectrum and assign the characteristic absorption bands to specific molecular vibrations.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. In related compounds, a high correlation between experimental and computed chemical shifts has been observed, validating the computational models used.

Below is an example of how a data table for predicted spectroscopic parameters for this compound would be presented.

| Spectroscopic Parameter | Atom | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | H (on O) | Value | Value |

| H (on N) | Value | Value | |

| H (on C2) | Value | Value | |

| H (on C6) | Value | Value | |

| H (on CH₃) | Value | Value | |

| ¹³C NMR Chemical Shift (ppm) | C4 (C=O) | Value | Value |

| C3 (C-O) | Value | Value | |

| C5 | Value | Value | |

| C2 | Value | Value | |

| C6 | Value | Value | |

| CH₃ | Value | Value | |

| IR Vibrational Frequency (cm⁻¹) | O-H stretch | Value | Value |

| N-H stretch | Value | Value | |

| C=O stretch | Value | Value | |

| C-H stretch | Value | Value |

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations.

Calculation of Global Reactivity Descriptors and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. In the MEP of this compound, the region around the carbonyl oxygen would be expected to be electron-rich (negative potential), while the hydroxyl and amine protons would be electron-poor (positive potential), indicating their roles in intermolecular interactions.

An illustrative data table for the global reactivity descriptors of this compound is shown below.

| Global Reactivity Descriptor | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | E_HOMO | - | Value |

| LUMO Energy | E_LUMO | - | Value |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Value |

| Ionization Potential | IP | -E_HOMO | Value |

| Electron Affinity | EA | -E_LUMO | Value |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | Value |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | Value |

| Chemical Softness | S | 1/(2η) | Value |

| Electrophilicity Index | ω | χ²/(2η) | Value |

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, particularly its interactions with metal ions. Given the chelating nature of hydroxypyridinones, MD simulations can provide insights into the formation, stability, and conformational dynamics of metal complexes. These simulations model the movements of atoms over time, governed by a force field that describes the interactions between them.

For this compound, MD simulations can be used to:

Investigate the coordination of metal ions such as Fe(III), Al(III), or Zn(II) to the hydroxyl and carbonyl groups.

Determine the preferred coordination geometries and the stability of the resulting metal complexes in an aqueous environment.

Analyze the role of solvent molecules in the chelation process.

Study the conformational changes in the ligand upon metal binding.

Such simulations are crucial for understanding the mechanism of action of this compound as a potential metal chelator for therapeutic or other applications.

In Silico Approaches for Rational Ligand Design and Structure-Activity Relationship (SAR) Prediction

In silico methods are instrumental in the rational design of new ligands based on the this compound scaffold and in predicting their structure-activity relationships (SAR). By systematically modifying the structure of the parent molecule in a computational model, it is possible to screen for derivatives with enhanced properties, such as improved binding affinity for a target protein or optimized pharmacokinetic profiles.

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of a series of related compounds with their biological activities. For instance, a study on 3-hydroxypyridin-4-one derivatives used molecular docking to understand the interactions with microbial proteins and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to evaluate their drug-likeness. For this compound, these approaches can guide the synthesis of new analogues with potentially improved efficacy as antimicrobial agents or for other therapeutic purposes.

Analytical and Environmental Applications

Development of Chromogenic Chelators for Specific Metal Ion Quantification

Derivatives of 3-hydroxy-4-pyridinone (3,4-HPO), a class of compounds that includes 3-Hydroxy-5-methylpyridin-4(1H)-one, have been successfully developed as chromogenic reagents for the quantification of specific metal ions, most notably iron(III). These chelators offer a safer alternative to traditionally used reagents like 1,10-phenanthroline. researchgate.netnih.gov The principle behind their function lies in the formation of a colored complex upon binding with the target metal ion. The intensity of the color is proportional to the concentration of the metal ion, which can then be measured spectrophotometrically.

One notable application is the development of a microfluidic paper-based analytical device (µPAD) for the determination of Fe(III) in natural waters. researchgate.netnih.gov This method utilizes a hydrophilic 3,4-HPO derivative as the color reagent. The high water solubility of these chelators enhances the detection limit and their applicability in such devices. researchgate.netnih.gov This µPAD system allows for on-site, rapid, and inexpensive analysis of water samples without the need for extensive sample pretreatment. researchgate.netnih.gov

Table 1: Performance of a µPAD using a 3,4-HPO chelator for Fe(III) determination. nih.gov

| Parameter | Value |

| Quantification Range | 0.25 - 2.0 mg/L |

| Detection Limit | 55 µg/L |

| Analysis Time | 15 minutes |

| Signal Stability | Up to 4 hours |

| Device Stability | At least one month |

Integration into Flow-Based Spectrophotometric Analytical Methods

The application of 3-hydroxy-4-pyridinone chelators extends to more sophisticated analytical systems, such as flow-based spectrophotometric methods. These techniques offer advantages like automation, high sample throughput, and low reagent consumption. A selective microsequential injection lab-on-valve (µSI-LOV) system has been developed for the quantification of iron(III) in river waters using a 3-hydroxy-4-pyridinone derivative functionalized with a polyethylene (B3416737) glycol chain (MRB12) to improve its water solubility. mdpi.com This system demonstrates the successful integration of these chelators into advanced analytical platforms for environmental monitoring. mdpi.com

Strategies for Environmental Metal Remediation and Chemical Speciation

The strong chelating ability of 3-hydroxy-4-pyridinones makes them promising candidates for environmental remediation of toxic metals. Research has focused on their potential to remove ecotoxic metals like aluminum(III) and excess iron(III) from contaminated soils and water. unime.it The formation of stable complexes with these metal ions can reduce their bioavailability and toxicity in the environment. unime.it

Furthermore, understanding the "speciation" of a metal—the distribution of its various chemical forms—is crucial for assessing its environmental impact and toxicity. unime.it 3-Hydroxy-4-pyridinone derivatives can be used as tools in speciation studies to selectively bind to and help quantify different forms of metal ions in environmental samples. unime.it By studying the complex formation equilibria, researchers can gain insights into the behavior and fate of metals in natural systems. mdpi.comunime.it For instance, speciation studies have been conducted to evaluate the efficacy of a 3-hydroxy-4-pyridinone compound as a chelating agent for the remediation of Al(III) and Fe(III). unime.it

Design of Fluorescent Probes and Sensors for Selective Metal Ion Detection

Beyond colorimetric detection, 3-hydroxy-4-pyridinone scaffolds are being utilized in the design of fluorescent probes and sensors for the selective detection of metal ions. While the provided search results primarily focus on chromogenic and thermodynamic aspects, the general principles of chelator-based sensors suggest that modifying the 3-hydroxy-4-pyridinone structure with fluorogenic moieties could lead to sensors that exhibit a change in fluorescence upon metal binding. This "turn-on" or "turn-off" fluorescent response would enable highly sensitive and selective detection of target metal ions. The development of such probes is an active area of research aimed at creating new tools for environmental and biological analysis.

Utilization as Research Probes in Chemical and Biochemical Assays

The ability of 3-hydroxy-4-pyridinones to interact with specific metal ions makes them valuable as research probes in a variety of chemical and biochemical assays. For example, they are used to study the coordination chemistry of metal ions like Al(III), Cu(II), and Zn(II). nih.gov Techniques such as potentiometry, NMR, EPR, and UV-Vis spectroscopy are employed to characterize the formation and structure of the metal-ligand complexes. nih.gov

These studies provide fundamental insights into the binding affinity and selectivity of the chelators for different metal ions. nih.gov For instance, while a particular 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one was found to coordinate with Al(III), Cu(II), and Zn(II), competition studies revealed its higher selectivity for Fe(III), supporting its potential use as an iron chelating agent. nih.gov Such information is critical for designing more effective and selective chelators for specific applications.

Biochemical Interactions and Mechanistic Insights Non Clinical Focus

Metal Chelation in Defined Model Biological Systems

The compound 3-hydroxy-5-methylpyridin-4(1H)-one, a derivative of 3-hydroxy-4-pyridinone (3,4-HP), is recognized for its significant metal-chelating properties, particularly with hard metal ions like iron(III) and aluminum(III). rsc.orgmdpi.com This characteristic is central to its biochemical interactions and has been the subject of extensive investigation in various model systems.

Elucidation of Chelation Mechanisms and Stoichiometry

The chelation mechanism of 3-hydroxy-4-pyridinone derivatives, including this compound, involves the formation of stable complexes with metal ions. As a bidentate chelator, the molecule uses its hydroxyl and keto functional groups to bind to a metal ion. tandfonline.com Specifically for iron(III), three molecules of the chelator are required to form a stable, neutral 3:1 complex (ligand:iron), which is then readily excreted. tandfonline.commacsenlab.comresearchgate.net This 3:1 stoichiometry has been confirmed through various analytical techniques, including mass spectrometry and UV-visible spectroscopy. nih.gov

The formation of these complexes is a spontaneous and exothermic process, driven by enthalpy. nih.gov The high affinity of 3-hydroxy-4-pyridinones for trivalent metal ions like Fe(III) and Al(III) is a key feature, with studies showing a higher pM value (a measure of metal-binding affinity) for these ions compared to divalent metal ions such as Zn(II), Cu(II), Ca(II), and Mg(II). rsc.orgmdpi.com This selectivity is crucial in biological systems, minimizing the disruption of essential divalent metal ion homeostasis. nih.gov

Thermodynamic studies have been crucial in understanding the stability of these metal complexes. Potentiometric and spectrophotometric techniques have been employed to determine the stability constants and speciation of the complexes formed with various metal ions. mdpi.com These studies have revealed the formation of mononuclear and binuclear protonated species, as well as mixed hydroxo species at higher pH ranges. mdpi.com

| Metal Ion | Stoichiometry (Ligand:Metal) | Key Characteristics |

|---|---|---|

| Iron(III) (Fe³⁺) | 3:1 | Forms a stable, neutral complex. tandfonline.commacsenlab.comresearchgate.net The reaction is spontaneous and exothermic. nih.gov |

| Aluminum(III) (Al³⁺) | 3:1 | High affinity and stability, similar to Fe³⁺. rsc.orgresearchgate.net |

| Copper(II) (Cu²⁺) | 1:1 and other species | Lower affinity compared to Fe³⁺ and Al³⁺. mdpi.comnih.gov The coordination can involve N-donor atoms at higher pH. nih.gov |

| Zinc(II) (Zn²⁺) | - | Lower affinity compared to trivalent metal ions. mdpi.comnih.gov |

Influence on Enzyme Activities (e.g., Tyrosinase, Endonuclease, IDH1) at a Mechanistic Level

The metal-chelating ability of 3-hydroxy-4-pyridinone derivatives directly influences the activity of various metalloenzymes by depriving them of essential metal cofactors.

Tyrosinase: Tyrosinase, a copper-containing enzyme crucial for melanin (B1238610) synthesis, can be inhibited by copper-chelating compounds. nih.gov While direct studies on this compound are limited, related hydroxypyridinone compounds are known to inhibit tyrosinase by chelating the copper ions in the active site, thereby preventing the binding of its substrate. nih.govmdpi.com The inhibition can be competitive, with the chelator mimicking the substrate. nih.gov

Endonuclease: The activity of certain endonucleases is dependent on divalent metal ions. While specific mechanistic studies on the interaction of this compound with endonucleases are not extensively detailed in the provided results, its ability to chelate divalent cations suggests a potential inhibitory role by sequestering the metal ions required for the enzyme's catalytic function.

Isocitrate Dehydrogenase 1 (IDH1): While not a direct chelator-enzyme interaction in the traditional sense, inhibitors of mutant IDH1 have been developed based on scaffolds that can be conceptually related to chelating moieties. For instance, 3-pyrimidin-4-yl-oxazolidin-2-ones have been identified as potent allosteric inhibitors of mutant IDH1. nih.gov These inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This highlights a different mode of enzyme modulation that is not reliant on direct metal chelation from the active site.

Ribonucleotide Reductase: This iron-dependent enzyme is a rate-limiting step in DNA synthesis. Deferiprone (B1670187), a closely related compound, is thought to inhibit T-cell proliferation by disrupting the function of ribonucleotide reductase. nih.gov It is believed to act by interrupting the iron replenishment of the enzyme, which contains two ferric ions that are essential for its activity. nih.gov

Interactions with Reactive Oxygen Species (ROS) and Mechanistic Basis of Antioxidant Properties

3-Hydroxy-4-pyridinone derivatives exhibit significant antioxidant properties, which are mechanistically linked to their iron-chelating capabilities. Iron, particularly in its free or loosely bound form, can catalyze the formation of highly reactive oxygen species (ROS) like the hydroxyl radical through the Fenton reaction. researchgate.netmdpi.com

By chelating free iron, this compound and its analogs prevent this catalytic activity, thereby reducing the generation of ROS and subsequent oxidative damage to cellular components. researchgate.netnih.gov This mechanism is a primary contributor to their antioxidant effect.

Furthermore, these compounds have been shown to directly scavenge ROS. Studies have demonstrated that deferiprone can scavenge hydroxyl radicals and superoxide (B77818) anions. researchgate.net This dual action of preventing ROS formation and directly scavenging existing ROS makes them effective antioxidants. In comparative studies, deferiprone has shown potent antioxidant activity, in some cases more so than other iron chelators, in protecting hepatocytes from iron-induced oxidative stress. nih.gov

| Interaction | Mechanism | Outcome |

|---|---|---|

| Prevention of ROS Formation | Chelates free iron, preventing its participation in the Fenton reaction. researchgate.netnih.gov | Reduced generation of hydroxyl radicals and other ROS. |

| Direct ROS Scavenging | Directly interacts with and neutralizes existing ROS, such as hydroxyl radicals and superoxide anions. researchgate.net | Decreased levels of cellular ROS and protection against oxidative damage. nih.gov |

Ligand-Biomacromolecule Interactions in Vitro

The interactions of this compound with biological macromolecules are governed by various non-covalent forces, with hydrogen bonding playing a significant role.

Investigations into DNA Binding and Cleavage Mechanisms in Model Systems

The interaction of 3-hydroxy-4-pyridinone-metal complexes with DNA has been a subject of study. While the chelator itself may not have a high affinity for DNA, its metal complexes can interact with the DNA backbone. The specific nature of this interaction, whether it involves binding to the grooves or intercalation between the base pairs, is an area of ongoing research. Some studies on related compounds have explored their potential to induce DNA cleavage, which is often mediated by the generation of reactive oxygen species in close proximity to the DNA molecule, a process that can be catalyzed by the chelated metal ion.

Studies on Protein Binding Interactions (e.g., Transferrin, Albumin)

The interaction of 3-hydroxypyridin-4-ones with plasma proteins such as transferrin and albumin is a critical aspect of their biochemical profile. These interactions can influence their distribution, metabolism, and ability to interact with target molecules.

Interaction with Transferrin:

Transferrin is a key protein in iron metabolism, responsible for transporting iron in the blood. The interaction between 3-hydroxypyridin-4-ones and transferrin is complex, involving both the removal of iron from the protein and the potential donation of iron to apotransferrin (iron-free transferrin). Studies have shown that bidentate pyridin-4-ones can donate iron to serum apotransferrin, and the distribution of iron is dependent on the relative concentrations of the ligand and the protein due to their similar effective binding constants for Fe(III) at physiological pH. nih.gov The kinetics of iron removal from holotransferrin by 3-hydroxypyridin-4-ones are generally slow. nih.gov After 24 hours of incubation, these compounds can remove a significant percentage of iron from Fe(III)-transferrin. nih.gov The degree of transferrin saturation also plays a role in the extent of iron mobilization by these chelators. nih.gov

It has also been observed that titanium can be associated with the N-lobe of human serum transferrin, suggesting that a complex between transferrin and other metals bound to ligands like 3-hydroxypyridin-4-ones could be a pathway for cellular uptake via transferrin receptors. rsc.org

Interaction with Albumin:

Structure-Activity Relationship (SAR) Studies within Biochemical Contexts (e.g., Ligand Structure vs. Enzyme Inhibition Profiles)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 3-hydroxypyridin-4-ones, these studies have often focused on their ability to inhibit various enzymes.

A key finding in the SAR of 3-hydroxypyridin-4-ones is the significant role of lipophilicity in their ability to inhibit certain enzymes. nih.gov In a study investigating the inhibition of mammalian tyrosine hydroxylase, a range of 3-hydroxypyridin-4-ones with different substituents were examined. The results clearly indicated that lipophilicity was the dominant factor controlling the inhibitory capacity of these chelators. nih.gov Compounds with more hydrophilic substituents were found to be weaker inhibitors. nih.gov Interestingly, there was no significant correlation between the iron-binding affinity or the length of the substituent chain and the enzyme inhibitory activity. nih.gov However, the LogP values, a measure of lipophilicity, for both the entire molecule and the substituent itself, showed a good correlation with the inhibitory activity. nih.gov

Further SAR studies on hydroxypyridinone derivatives as potential tyrosinase inhibitors have also been conducted. nih.gov These studies involve designing and synthesizing novel derivatives and evaluating their inhibitory effects, leading to the identification of compounds with potent inhibitory activity. nih.gov The inhibitory mechanism of these compounds has been shown to be reversible and of a mixed type. nih.gov

Investigations into 3-hydroxypyridin-4-one derivatives as inhibitors of catechol-O-methyltransferase (COMT) have also provided valuable SAR insights. nih.gov These studies have shown that substitutions on the 3-hydroxypyridin-4-one scaffold can lead to potent COMT inhibition. nih.gov For example, benzyl (B1604629) substitution has been found to yield more potent inhibitors compared to other substitutions. nih.gov While these derivatives may be less potent than established nitrocatechol-based inhibitors, they serve as important leads for the development of new classes of COMT inhibitors. nih.gov

Below is an interactive data table summarizing the relationship between the structure of selected 3-hydroxypyridin-4-one derivatives and their enzyme inhibitory activity.

| Compound/Derivative Class | Enzyme Target | Key Structural Feature | Effect on Inhibition |

| 3-Hydroxypyridin-4-ones | Tyrosine Hydroxylase | Increased Lipophilicity (Higher LogP) | Increased Inhibitory Activity nih.gov |

| 3-Hydroxypyridin-4-ones | Tyrosine Hydroxylase | Hydrophilic R2 Substituents | Weak Inhibitors nih.gov |

| Hydroxypyridinone Derivatives (6e, 12a) | Tyrosinase (Monophenolase) | Specific structural modifications from kojic acid | Potent Inhibition (IC50 values of 1.95µM and 2.79µM respectively) nih.gov |

| Benzyl-substituted 3-hydroxypyridin-4-one | Catechol-O-methyltransferase (COMT) | Benzyl substitution | Potent Inhibition (IC50 value of 4.55 µM) nih.gov |

Future Research Directions and Emerging Trends

Advancements in Synthetic Methodologies for Architecturally Complex Derivatives

The synthesis of 3-hydroxypyridin-4-one derivatives is a mature field, yet innovation continues, driven by the need for structurally diverse and complex molecules. Traditional synthetic routes often involve the reaction of maltol (B134687) or its derivatives with primary amines. kcl.ac.ukmdpi.com These methods can be single-step or multi-step, with the latter often employing protecting groups for the hydroxyl function, such as a benzyl (B1604629) ether, which can be cleaved under mild conditions like catalytic hydrogenation. nih.govnih.gov

Recent advancements have focused on improving yields and creating more complex architectures. For instance, a two-stage synthesis has been reported for 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, involving the refluxing of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium (B1175870) acetate (B1210297) followed by debenzylation. kcl.ac.uk Furthermore, novel synthetic procedures have been developed to obtain previously reported compounds in higher yields. kcl.ac.uk

A significant leap forward is the "de novo" synthesis of polysubstituted 3-hydroxypyridines. One such method involves a Pd(0)-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, a process termed an "anti-Wacker"-type cyclization. semanticscholar.org This is followed by oxidation and elimination steps to yield diverse polysubstituted 3-hydroxypyridines. semanticscholar.org Another innovative approach has been the use of microwave reactors, which have been shown to significantly reduce reaction times and improve yields in the synthesis of 3-hydroxy-4-pyridinone compounds derived from maltol and dopamine (B1211576). nih.gov

The synthesis of derivatives with specific functionalities to enhance their properties is also a major trend. This includes the creation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones, which have demonstrated enhanced iron-chelating capabilities. wikipedia.org Additionally, hybrid molecules, such as those combining 3-hydroxypyridin-4-one with acylhydrazones, are being designed and synthesized to explore new biological activities. nih.govbiosynth.com

Exploration of Novel Applications in Supramolecular Chemistry and Advanced Materials Science

The inherent metal-chelating ability of the 3-hydroxypyridin-4-one scaffold is being leveraged in the development of advanced materials with tailored properties. A key area of exploration is the incorporation of these chelating units into polymers. This creates materials with a high and selective affinity for specific metal ions, particularly iron(III).